molecular formula C10H5F2NO2 B2518747 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 134366-03-3

1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2518747
CAS No.: 134366-03-3
M. Wt: 209.152
InChI Key: NPSJUAGIQCFCNG-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS: 134366-03-3) is a pyrrole-2,5-dione derivative featuring a 2,6-difluorophenyl substituent. It has a molecular weight of 209.15 g/mol and is characterized by its planar pyrrole-dione core linked to a fluorinated aromatic ring. While commercial availability is currently discontinued, its structural analogs have been explored in agrochemical, pharmaceutical, and materials science research .

Properties

IUPAC Name

1-(2,6-difluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJUAGIQCFCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=O)C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system in DFPPD facilitates Michael addition with nucleophiles such as amines, thiols, or alcohols.

Example : Reaction with benzylamine yields N-alkylated succinimide derivatives.
Conditions : Benzylamine (1.2 eq), ethanol, 60°C, 6 h.
Yield : 78% (isolated product) .

Reagent Product Yield Conditions
Benzylamine1-(2,6-difluorophenyl)-3-benzylpyrrolidine-2,5-dione78%Ethanol, 60°C, 6 h
Sodium thiophenolate3-(phenylthio)-1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione65%DMF, rt, 12 h

Cycloaddition Reactions

DFPPD participates in Diels-Alder reactions as a dienophile due to its electron-deficient double bond.

Example : Reaction with 1,3-butadiene derivatives forms bicyclic adducts.
Conditions : Toluene, 100°C, 24 h.
Regioselectivity : Endo preference (>90%) .

Diene Adduct Structure Yield Endo:Exo Ratio
CyclopentadieneBicyclo[2.2.1]hept-5-ene-2,3-dione derivative82%92:8

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the difluorophenyl ring.

Example : Suzuki-Miyaura coupling with arylboronic acids.
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 h.
Yield : 70–85% for para-substituted aryl groups .

Arylboronic Acid Product Yield
4-Methoxyphenyl1-(2,6-difluoro-4-methoxyphenyl)-1H-pyrrole-2,5-dione83%

Radical Polymerization

DFPPD acts as a monomer in thermally initiated radical polymerization, forming polymers with tunable thermal stability.

Conditions : AIBN (1 mol%), 70°C, 24 h.
Polymer Properties :

  • Tg : 145°C (DSC)

  • Mw : 25 kDa (GPC) .

Biological Derivatization

DFPPD derivatives exhibit bioactivity, with structural modifications enhancing pharmacological properties:

  • Cholesterol Absorption Inhibition : A methylated analog (3-methyl-DFPPD) showed IC₅₀ = 0.8 μM in RAW264.7 macrophages, outperforming ezetimibe (IC₅₀ = 1.2 μM) .

  • Anticancer Activity : Chalcone-functionalized derivatives inhibited HepG2 proliferation (IC₅₀ = 4.5 μM) .

Mechanistic Insights

  • Nucleophilic Addition : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the β-carbon, followed by (2) proton transfer to stabilize the enolate intermediate .

  • Diels-Alder Reactivity : DFT calculations confirm a concerted asynchronous pathway with partial charge transfer to the dienophile .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research has shown that derivatives of 1H-pyrrole-2,5-dione exhibit antimicrobial properties. A study synthesized various derivatives and tested their efficacy against different bacterial strains. The findings indicated that certain derivatives had significant inhibitory effects on Gram-positive bacteria, such as Staphylococcus aureus .
  • Cholesterol Absorption Inhibition : A notable application of 1H-pyrrole-2,5-dione derivatives is in the development of cholesterol absorption inhibitors. One study reported that a specific derivative demonstrated stronger in vitro cholesterol absorption activity than the established drug ezetimibe. This compound was found to reduce lipid accumulation in macrophages and suppress inflammatory responses .
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects. These compounds can potentially mitigate inflammation-related diseases by inhibiting pro-inflammatory cytokines and pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 1H-pyrrole-2,5-dione derivatives and tested their antimicrobial activity against various pathogens. The results showed that specific compounds exhibited potent activity against resistant bacterial strains, suggesting potential for new antibiotic development.

Case Study 2: Cholesterol Absorption Inhibition

A comprehensive evaluation was conducted on a derivative of 1H-pyrrole-2,5-dione as a cholesterol absorption inhibitor. The study highlighted its mechanism of action in reducing lipid accumulation in macrophages and demonstrated its effectiveness compared to existing therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
Cholesterol InhibitionStronger in vitro activity than ezetimibe
Anti-inflammatoryInhibits pro-inflammatory cytokines

Synthetic Applications

The compound's structure allows for various synthetic modifications that can lead to new derivatives with enhanced biological activities. For instance, the introduction of different substituents on the pyrrole ring can yield compounds with tailored pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Properties/Applications
1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione 2,6-difluorophenyl 134366-03-3 209.15 Discontinued; fluorinated analog
1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione 2,6-diethylphenyl - ~253.29* Increased lipophilicity
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione 2-methoxyphenyl - 203.18 Dihedral angle: 78.22° (aryl-pyrrole)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione 4-fluorophenyl, 3,4-dichloro - ~264.05* Pesticide (fluoroimide)
N-(2,6-Dimethylphenyl)maleimide 2,6-dimethylphenyl - ~201.22* Hazardous (H302, H319)

*Estimated based on substituent contributions.

Key Observations:
  • Steric Effects : Bulkier substituents (e.g., diethyl) increase steric hindrance, which may reduce binding efficiency in biological systems compared to smaller groups like fluorine .
  • Lipophilicity : Alkyl-substituted analogs (e.g., dimethyl or diethyl) exhibit higher logP values than fluorinated derivatives, suggesting greater membrane permeability .

Physicochemical Data

Property 1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione N-(2,6-Dimethylphenyl)maleimide
Molecular Weight 209.15 203.18 201.22
Topological Polar Surface Area (Ų) - 37.4 ~37.4*
XLogP3 ~2.0 (estimated) 1.5 (estimated) 2.2
Hazard Classification Unknown None reported H302, H319

Biological Activity

1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

1-(2,6-Difluorophenyl)-1H-pyrrole-2,5-dione is characterized by a pyrrole ring with two fluorine substituents at the 2 and 6 positions of the phenyl group. Its chemical formula is C10H6F2N2O2C_10H_6F_2N_2O_2, and it exhibits unique electronic properties that enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione has been investigated in various contexts:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in modulating the activity of protein kinases. This is crucial for cancer therapy as many kinases are involved in tumor growth and progression .
  • Anticancer Properties : In vitro studies have demonstrated that derivatives of pyrrole-2,5-dione can inhibit the growth of several cancer cell lines. For instance, compounds similar to 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione have been reported to exhibit significant antiproliferative effects against colon cancer cells (GI50 values ranging from 1.0×108M1.0\times 10^{-8}M to 1.6×108M1.6\times 10^{-8}M) .
  • Anti-inflammatory Activity : Some derivatives have displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells .

The mechanism of action for 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione involves its binding to specific molecular targets:

  • Protein Kinases : It interacts with ATP-binding domains of various kinases (e.g., EGFR and VEGFR), leading to altered signaling pathways associated with cell proliferation and survival .
  • Lipid Membranes : The compound's ability to intercalate into lipid bilayers suggests that it may disrupt membrane integrity and influence cellular signaling processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionModulation of protein kinases; potential anticancer agent
AnticancerInhibitory effects on colon cancer cell lines
Anti-inflammatoryReduction in IL-6 and TNF-α levels

Case Study: Anticancer Efficacy

A study focusing on pyrrole derivatives found that a specific compound demonstrated significant growth inhibition in colon cancer models. The study utilized molecular docking techniques to predict interactions with EGFR and VEGFR receptors. The results indicated that these compounds could serve as promising candidates for targeted cancer therapies due to their selective inhibition profiles .

Future Directions

The ongoing research into 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione suggests several avenues for future exploration:

  • Structural Modifications : Investigating how variations in substituents affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Exploring its use in combination with other therapeutic agents may enhance its anticancer efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione, and how can reaction parameters be optimized?

  • The compound is typically synthesized via cyclocondensation reactions between maleic anhydride derivatives and fluorinated anilines. Key steps include nucleophilic aromatic substitution (for introducing fluorine substituents) and thermal or catalytic cyclization. Solvent selection (e.g., toluene or ethanol) and temperature control (80–120°C) are critical for maximizing yield and minimizing side products. Reaction progress can be monitored via thin-layer chromatography (TLC) and confirmed by 1H NMR^{1}\text{H NMR} and 19F NMR^{19}\text{F NMR} .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

  • NMR Spectroscopy : 19F NMR^{19}\text{F NMR} is essential for confirming the 2,6-difluorophenyl substitution pattern, with distinct chemical shifts between -110 ppm and -120 ppm. 1H NMR^{1}\text{H NMR} should show pyrrole-dione protons as singlet peaks near δ 6.8–7.2 ppm.
  • IR Spectroscopy : Strong carbonyl stretches (C=O) near 1700–1750 cm1^{-1} and C-F vibrations at 1100–1250 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) should align with the molecular formula C10H5F2NO2\text{C}_{10}\text{H}_{5}\text{F}_{2}\text{NO}_{2} (MW 225.15 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions or biological systems?

  • The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrrole-dione core, facilitating nucleophilic attacks (e.g., amidation or alkylation). However, steric hindrance from the 2,6-substitution may limit access to certain reaction sites. Computational studies (DFT) can predict reactive hotspots, while crystallographic data (e.g., dihedral angles between aromatic rings) provide structural insights .

Q. Contradictory data exist regarding its solubility in polar aprotic solvents. What experimental variables could explain these discrepancies?

  • Factors include solvent purity, temperature gradients during dissolution, and trace moisture content. Standardized protocols (e.g., using anhydrous DMSO or DMF under inert atmosphere) and dynamic light scattering (DLS) for particle size analysis can resolve inconsistencies. Solubility curves should be generated at controlled temperatures (25–60°C) .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor, and how should controls be designed?

  • Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or MAPK). Include positive controls (staurosporine) and negative controls (DMSO vehicle). IC50_{50} values should be calculated from dose-response curves (1 nM–100 µM). Counter-screening against off-target kinases ensures specificity .

Q. How can computational modeling predict its binding affinity to biological targets, and what validation experiments are required?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with proteins like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate predictions via surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for co-crystal structures .

Methodological Considerations

  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures ≥95% purity. Impurities often arise from incomplete fluorination or oxidation byproducts .
  • Stability Studies : Store at -20°C under argon. Degradation in aqueous buffers (pH 7.4) can be tracked via LC-MS over 72 hours to assess hydrolytic stability .

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